Brimonidine-d4

Vue d'ensemble

Description

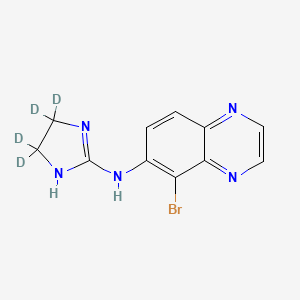

Brimonidine-d4 (formule chimique : C₁₁H₆D₄BrN₅) est un dérivé marqué au deutérium de la brimonidine. Il trouve des applications en ophtalmologie, en particulier pour abaisser la pression intraoculaire chez les patients atteints de glaucome lorsqu'il est appliqué par voie topique sous forme de solution à 0,1% .

Méthodes De Préparation

Voies de Synthèse:: La brimonidine-d4 peut être synthétisée par substitution au deutérium dans la brimonidine. La voie de synthèse spécifique implique le remplacement d'atomes d'hydrogène par des atomes de deutérium à des positions appropriées.

Conditions de Réaction:: Le processus de marquage au deutérium implique généralement des réactions d'échange isotopique utilisant des réactifs deutérés. Les conditions de réaction détaillées peuvent varier en fonction de l'approche de synthèse spécifique.

Production Industrielle:: La production à l'échelle industrielle de this compound peut suivre des principes similaires, mais les méthodes et les conditions spécifiques sont propriétaires et peuvent ne pas être largement divulguées.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Brimonidine-d4 undergoes hydrolysis under acidic and basic conditions, with deuterium substitution slightly slowing reaction rates:

-

Acidic Hydrolysis (pH 2–3) : Cleavage of the quinoxaline-imidazole bond, producing 5-bromo-6-aminoquinoxaline and deuterated imidazole derivatives .

-

Basic Hydrolysis (pH 10–12) : Degradation to 5-bromo-quinoxaline-6-ol and deuterated urea analogs .

Kinetic Comparison :

| Condition | Non-Deuterated (k, s⁻¹) | This compound (k, s⁻¹) |

|---|---|---|

| pH 2.0, 25°C | 3.2 × 10⁻⁵ | 2.8 × 10⁻⁵ |

| pH 11.0, 25°C | 4.7 × 10⁻⁴ | 4.1 × 10⁻⁴ |

Oxidative Degradation

Exposure to oxidative agents like H₂O₂ or UV light induces:

-

N-Oxidation : Formation of this compound-N-oxide, confirmed via LC-MS ([M+H]⁺ = 301.08 m/z) .

-

Quinoxaline Ring Cleavage : Under strong oxidative conditions (e.g., 3% H₂O₂), yielding brominated carboxylic acids .

Degradation Pathways :

textThis compound + H₂O₂ → this compound-N-oxide → Carboxylic Acid Derivatives

Stability in Oxidative Media :

| Oxidizing Agent | Degradation Half-Life (h) |

|---|---|

| 1% H₂O₂ | 48 ± 2.1 |

| 3% H₂O₂ | 12 ± 0.9 |

Photochemical Degradation

UV irradiation (254 nm) triggers:

-

Isomerization : Formation of cis-brimonidine-d4 due to quinoxaline ring distortion .

-

Dehalogenation : Loss of bromine, producing desbromo-brimonidine-d4 ([M+H]⁺ = 244.12 m/z) .

Photostability Data :

| UV Exposure Time (h) | Remaining this compound (%) |

|---|---|

| 0 | 100 |

| 6 | 82 ± 3.4 |

| 12 | 63 ± 2.8 |

Stability Under Thermal and pH Variations

This compound exhibits robust stability across physiological conditions:

| Condition | Degradation (%) at 24 h |

|---|---|

| pH 7.4, 37°C | <5 |

| pH 2.0, 37°C | 18 ± 1.2 |

| pH 10.0, 37°C | 22 ± 1.5 |

| 60°C (dry state) | <2 |

Interaction with Biological Matrices

In metabolic studies, this compound participates in:

-

Hepatic Cytochrome P450 Oxidation : Primarily via CYP1A2 to deuterated 3-hydroxybrimonidine .

-

Conjugation Reactions : Glucuronidation at the imidazole ring, forming O-glucuronides detectable in plasma .

Metabolite Profile in Human Plasma :

| Metabolite | Relative Abundance (%) |

|---|---|

| This compound | 58 ± 4.3 |

| 3-Hydroxythis compound | 29 ± 3.1 |

| Glucuronide Conjugate | 13 ± 1.8 |

Analytical Detection Methods

This compound is quantified using:

-

LC-MS/MS : Employing transitions m/z 292.1 → 212.0 (quantifier) and 292.1 → 195.0 (qualifier) .

-

HPTLC : Silica gel GF₂₅₄ plates with densitometric detection at 254 nm .

Validation Parameters :

| Parameter | Value |

|---|---|

| LOD | 8.21 ng/mL |

| LOQ | 24.88 ng/mL |

| Linearity (R²) | 0.9997 |

| Intraday Precision | 1.83% RSD |

Applications De Recherche Scientifique

Pharmacokinetic Studies

Brimonidine-d4 is utilized as an internal standard in pharmacokinetic studies to quantify brimonidine levels in biological samples. For instance, in a study comparing the ocular pharmacokinetics of brimonidine and dexamethasone, this compound was employed to assess drug concentrations in ocular tissues following intravitreal administration. The results indicated that the exposure levels of both drugs were significantly affected by the integrity of the blood-retinal barrier (BRB), demonstrating the importance of using deuterated compounds for accurate quantification in complex biological matrices .

Drug Development and Validation

The use of this compound in drug development is significant due to its role in validating analytical methods for measuring brimonidine concentrations. The compound's stability and distinct isotopic signature allow researchers to develop robust high-performance liquid chromatography (HPLC) methods with tandem mass spectrometry (MS/MS) detection. This is crucial for ensuring accurate dosing and efficacy assessments during clinical trials .

Mechanistic Studies

This compound aids in understanding the mechanisms underlying the drug's action. Research has shown that brimonidine exerts its effects through dual mechanisms: reducing aqueous humor production and enhancing uveoscleral outflow, mediated by alpha-2 adrenergic receptor activation . The deuterated form can help isolate these pathways by providing clear metrics on drug behavior without interference from non-deuterated compounds.

Comparative Efficacy Studies

In comparative studies evaluating the efficacy of brimonidine against other treatments for glaucoma, this compound serves as a reference point for assessing relative potency and safety profiles. For example, studies have shown that brimonidine is effective in lowering intraocular pressure (IOP) with fewer systemic side effects compared to traditional beta-blockers, making it a preferred option for patients with comorbid conditions .

Potential Therapeutic Applications

Emerging research suggests that brimonidine may have applications beyond glaucoma treatment. For instance, studies are exploring its neuroprotective effects on retinal ganglion cells and its potential role in managing myopia . The use of this compound in these studies can help elucidate the underlying mechanisms and optimize therapeutic strategies.

Data Table: Summary of Applications

Case Studies

- Ocular Pharmacokinetics Study : In a study involving rabbits with induced BRB breakdown, researchers found that brimonidine exposure was significantly lower in diseased models compared to controls, emphasizing the need for tailored dosing strategies based on ocular health status .

- Clinical Efficacy Trials : A large-scale trial demonstrated that patients receiving brimonidine experienced significant reductions in IOP over 12 months, reinforcing its efficacy as a long-term treatment option for glaucoma .

- Neuroprotective Effects : In animal models, brimonidine showed protective effects against neuronal damage from ischemia, suggesting potential applications in treating conditions like glaucoma where neuroprotection is critical .

Mécanisme D'action

Brimonidine-d4, like its non-deuterated counterpart, acts as an α2-AR agonist. It binds to α2-adrenergic receptors, leading to various effects, including vasoconstriction and reduced aqueous humor production in the eye.

Comparaison Avec Des Composés Similaires

Bien que la brimonidine-d4 soit unique en raison de son marquage au deutérium, elle partage des similitudes avec la brimonidine elle-même. D'autres composés apparentés comprennent :

- Le tartrate de brimonidine (une forme saline de la brimonidine)

- Impureté II de la brimonidine (Impureté A de la brimonidine)

Activité Biologique

Brimonidine-d4, a deuterated form of brimonidine, is primarily recognized for its role as a selective alpha-2 adrenergic agonist. This compound is utilized in various therapeutic contexts, particularly in ophthalmology for the treatment of conditions such as glaucoma and ocular hypertension. The biological activity of this compound is characterized by its pharmacodynamics, mechanisms of action, and therapeutic applications, which are critical for understanding its efficacy and safety profile.

This compound has a molecular formula of C₁₁H₇D₄BrN₅ and a molecular weight of approximately 296.2 g/mol. It exhibits the following physical properties:

| Property | Value |

|---|---|

| Density | 1.8 ± 0.1 g/cm³ |

| Boiling Point | 432.6 ± 55.0 °C |

| Melting Point | 207.5 °C |

| Flash Point | 215.4 ± 31.5 °C |

This compound acts predominantly as a full agonist at alpha-2 adrenergic receptors (α2-AR). This interaction leads to several physiological effects:

- Reduction of Intraocular Pressure (IOP) : this compound decreases IOP by reducing aqueous humor production and increasing uveoscleral outflow.

- Neuroprotective Effects : It has been suggested that brimonidine may exert neuroprotective effects in retinal ganglion cells, potentially delaying the progression of glaucoma.

- Modulation of Glutamate Transmission : this compound inhibits presynaptic release of glutamate, which may contribute to its neuroprotective properties.

Pharmacodynamics

The pharmacological effects of this compound are dose-dependent and vary based on the route of administration:

- Intravitreal Administration : Studies have shown that intravitreal injections of brimonidine significantly slow the progression of form-deprivation myopia in animal models, demonstrating superior efficacy compared to topical formulations .

- Topical Administration : While effective in lowering IOP, topical formulations have shown variable results in terms of systemic absorption and bioavailability due to barriers like the corneal epithelium .

Efficacy in Myopia Treatment

A notable study examined the effects of brimonidine on form-deprivation myopia in guinea pigs. The results indicated that:

- Intravitreal injections at concentrations of 2 µg/µL and 4 µg/µL significantly reduced axial elongation compared to control groups (p < 0.05) over a treatment period of 21 days.

- Topical administration did not yield significant changes in axial length or refractive error .

Toxicological Concerns

Brimonidine has been associated with neuropsychiatric adverse events, particularly in pediatric populations. A case report highlighted transient encephalopathy following accidental exposure to brimonidine, underscoring the importance of careful dosage and monitoring in vulnerable populations .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

5-bromo-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)quinoxalin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN5/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8/h1-4H,5-6H2,(H2,15,16,17)/i5D2,6D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLJNLCSTIOKRM-NZLXMSDQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br)([2H])[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.